![molecular formula C13H17N5O B5614430 4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5614430.png)
4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a structural moiety found in various pharmacological research contexts. It is important in medicinal chemistry due to its presence in molecules that exhibit significant biological activities. Although specific details about this exact compound are limited, related structures have been utilized in synthesizing compounds for various biological targets.
Synthesis Analysis
The synthesis of compounds related to "4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine" involves multi-step chemical processes. For example, a three-step synthesis reported by Fussell et al. (2012) for a related structure, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, involves nucleophilic aromatic substitution, hydrogenation, and iodination steps. These methods highlight the complexity and the chemical maneuvers required to construct such molecules (Fussell et al., 2012).
Molecular Structure Analysis
The structure of compounds similar to "4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine" includes several noteworthy features such as imidazole and pyrazole rings which are known for their engagement in hydrogen bonding and aromatic interactions. The molecular geometry, especially the angles and distances between the functional groups, plays a crucial role in its binding affinity towards biological targets. For instance, Richter et al. (2009) provide insights into the spatial arrangement in related compounds, impacting their biological interactions (Richter et al., 2009).
特性
IUPAC Name |
[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-17-9-11(8-16-17)13(19)18-6-2-10(3-7-18)12-14-4-5-15-12/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEFCTREQGEVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(CC2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5614352.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614361.png)
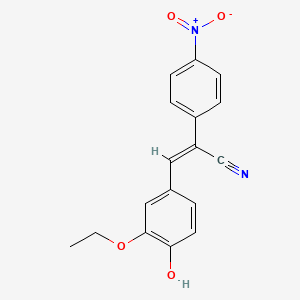
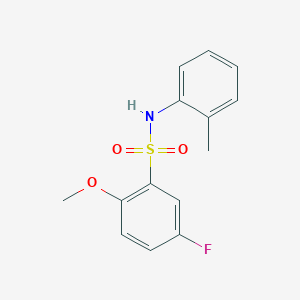
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5614392.png)
![2-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(tert-butyl)acetamide](/img/structure/B5614395.png)
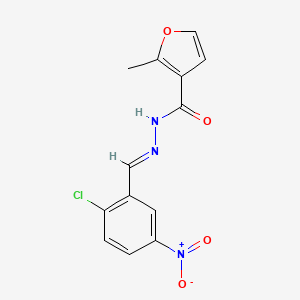
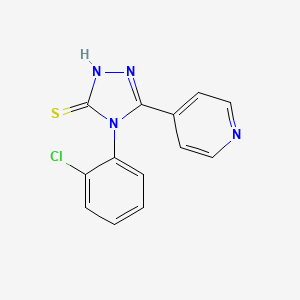

![2-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5614419.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5614443.png)
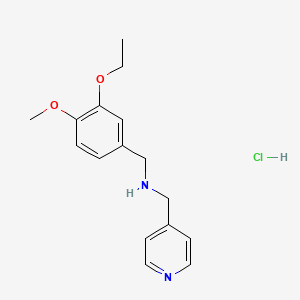

![rel-(3aS,6aS)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5614465.png)